![molecular formula C10H9FO2 B1600484 6-fluoro-3,4-dihydro-2H-[1]benzopyran-2-carbaldehyde CAS No. 409346-73-2](/img/structure/B1600484.png)
6-fluoro-3,4-dihydro-2H-[1]benzopyran-2-carbaldehyde
Overview
Description
6-Fluoro-3,4-dihydro-2H-[1]benzopyran-2-carbaldehyde (CAS: 409346-73-2) is a fluorinated benzopyran derivative with the molecular formula C₁₀H₉FO₂ and a molecular weight of 180.18 g/mol. Its structure features a benzopyran core (a fused benzene and dihydropyran ring), a fluorine atom at position 6, and an aldehyde group at position 2 (Figure 1). The compound exists as a liquid with 97% purity and is primarily used in research settings for pharmaceutical and organic synthesis applications .
The aldehyde group at position 2 renders it a versatile intermediate for synthesizing amines, alcohols, and other derivatives through nucleophilic addition or oxidation-reduction reactions. The fluorine atom enhances its metabolic stability and binding affinity to biological targets, making it relevant in drug discovery, particularly for cardiovascular and neurological disorders .
Mechanism of Action
Target of Action
It is known that optically pure 6-fluoro-chroman-2-carboxylic acids (fccas), with (s) and ®-configurations, are pivotal chiral building blocks in the pharmaceutical industry .
Mode of Action
A study on fccas, which are related compounds, showed that they were produced by the catalysis of two esterases, ests and estr, isolated from geobacillus thermocatenulatus . The highly enantioselective mechanisms were revealed by molecular simulations .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant .
Biochemical Analysis
Biochemical Properties
It has been found that this compound can be produced by two esterases, EstS and EstR, isolated from Geobacillus thermocatenulatus . These enzymes interact with the compound in an aqueous–toluene biphasic system, leading to the production of optically pure 6-fluoro-chroman-2-carboxylic acids (FCCAs) with an enantiomeric excess (ee) value .
Molecular Mechanism
It is known that the compound’s effects are exerted at the molecular level through its interactions with the esterases EstS and EstR . These enzymes catalyze the production of FCCAs from the compound, revealing highly enantioselective mechanisms .
Biological Activity
6-Fluoro-3,4-dihydro-2H- benzopyran-2-carbaldehyde, also known as 6-fluorochromane-2-carbaldehyde, is a chemical compound with the molecular formula C10H9FO2 and a molecular weight of 180.18 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug synthesis, particularly as an intermediate in the production of nebivolol, a beta-blocker used for treating hypertension.
The structure of 6-fluoro-3,4-dihydro-2H-benzopyran-2-carbaldehyde includes a benzopyran framework with a fluorine atom at the 6-position and an aldehyde functional group at the 2-position. This unique arrangement contributes to its reactivity and biological properties.
Property | Value |
---|---|
Chemical Formula | C10H9FO2 |
Molecular Weight | 180.18 g/mol |
CAS Number | 409346-73-2 |
IUPAC Name | 6-fluorochromane-2-carbaldehyde |
SMILES Notation | O=CC1CCC2=CC(F)=CC=C2O1 |
Biological Activity
Research indicates that 6-fluoro-3,4-dihydro-2H-benzopyran-2-carbaldehyde exhibits several notable biological activities:
- Antioxidant Properties : Studies suggest that derivatives of this compound may possess antioxidant properties, which could mitigate oxidative stress in cells and offer protective benefits against various diseases .
- Cardiovascular Effects : The compound is recognized for its role as an intermediate in the synthesis of nebivolol. It is believed to interact with adrenergic receptors, influencing cardiovascular responses such as blood pressure modulation and heart rate control .
- Medicinal Chemistry Applications : Its unique structure allows for modifications that can lead to novel therapeutic agents targeting cardiovascular diseases. This compound serves as a building block in the development of other pharmaceuticals due to its reactive functional groups .
Case Studies and Research Findings
Several studies have explored the biological activity of 6-fluoro-3,4-dihydro-2H-benzopyran-2-carbaldehyde:
- Synthesis and Pharmacological Activity : A study highlighted its synthesis as a precursor for nebivolol, detailing methods for producing the compound with high yields (up to 97%) through various organic reactions . The pharmacological effects were assessed using guinea pig models, demonstrating its potential as an effective beta-blocker.
- Antioxidant Activity Research : Another investigation focused on the antioxidant properties of derivatives derived from this compound. The research indicated that these derivatives could reduce oxidative stress markers in vitro, suggesting potential therapeutic applications in oxidative stress-related conditions .
Scientific Research Applications
Medicinal Chemistry Applications
- Precursor for Antihypertensive Agents :
- Biological Activity :
-
Potential for Novel Drug Development :
- Due to its unique structure, 6-fluoro-3,4-dihydro-2H-benzopyran-2-carbaldehyde could serve as a building block in the development of other pharmaceuticals and agrochemicals. The aldehyde functional group enhances its reactivity, making it suitable for various organic synthesis pathways.
Case Studies
- Synthesis of Nebivolol :
- Biological Impact Studies :
Chemical Reactions Analysis
Reduction Reactions
The aldehyde group can be reduced to primary alcohols or further processed to modify the benzopyran backbone:
Key Findings :
-
Vitride enables direct reduction of esters to aldehydes in a single step, bypassing intermediate alcohol isolation .
-
DIBAL-H offers high selectivity but requires cryogenic conditions .
Oxidation Reactions
The aldehyde group is susceptible to oxidation under controlled conditions:
Mechanistic Insight :
The Swern oxidation avoids over-oxidation to carboxylic acids, preserving the aldehyde functionality .
Nucleophilic Additions
The aldehyde participates in nucleophilic additions to form secondary alcohols or amines:
Synthetic Utility :
These reactions expand the compound’s utility in generating structurally diverse intermediates for medicinal chemistry .
Condensation Reactions
The aldehyde undergoes condensation with amines or hydrazines:
Hydrogenation of Precursors:
The aldehyde is synthesized via hydrogenation of precursor ketones or esters:
Starting Material | Catalyst/Reagents | Product | Yield | Source |
---|---|---|---|---|
6-Fluoro-4-oxo-4H-chromene-2-carboxylic acid | Pd-C (10%), H₂ at room temperature | 6-Fluoro-3,4-dihydro-2H- benzopyran-2-carbaldehyde | 90% |
Reaction Optimization Data
Parameter | Optimal Conditions | Impact on Yield/Purity |
---|---|---|
Temperature | -60°C to 0°C for oxidation/reduction | Prevents side reactions (e.g., over-reduction or polymerization) |
Solvent | Toluene, benzene, or dichloromethane | Enhances reagent solubility and reaction homogeneity |
Catalyst Loading | 5–10% Pd-C for hydrogenation | Balances activity and cost |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 6-fluoro-3,4-dihydro-2H-[1]benzopyran-2-carbaldehyde?
The compound is synthesized via a two-step reduction process. First, 6-fluoro-4-oxobenzopyran-2-carboxylic acid (I) undergoes catalytic hydrogenation using H₂ over Pd/C in acetic acid to yield 6-fluoro-3,4-dihydro-2H-benzopyran-2-carboxylic acid (II). Subsequent reduction of the carboxylic acid group to the aldehyde is achieved using bis(2-methylpropyl)aluminum hydride and 1,1'-carbonylbis(1H-imidazole) in tetrahydrofuran (THF) .
Q. What spectroscopic and physical characterization methods are employed for this compound?
Key techniques include:
- ¹H/¹³C NMR : To confirm the aldehyde proton (δ ~9.5–10.0 ppm) and aromatic/cyclic ether backbone .
- IR Spectroscopy : Identifies the carbonyl stretch (C=O) of the aldehyde (~1700 cm⁻¹) .
- Mass Spectrometry : Validates the molecular ion peak (e.g., [M+H]⁺ at m/z 194.2) .
- Melting Point : Reported range 129.2–130.3°C; deviations may indicate impurities or polymorphs .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield during aldehyde formation?
- Catalyst Selection : Pd/C vs. alternative catalysts (e.g., Raney Ni) for hydrogenation efficiency .
- Solvent Effects : THF minimizes side reactions compared to polar aprotic solvents.
- Temperature Control : Maintaining 0–5°C during the second reduction step prevents over-reduction to the alcohol .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the aldehyde from unreacted acid or alcohol byproducts .
Q. How do stereochemical variations (e.g., enantiomers) impact synthetic pathways?
The compound’s chirality at C2 influences reactivity. For example, (R)- and (S)-enantiomers require chiral catalysts or resolving agents (e.g., (R)-BINOL) during asymmetric synthesis. Racemic mixtures can be separated via chiral HPLC or enzymatic resolution .
Q. What strategies address contradictions in reported physical properties (e.g., melting point discrepancies)?
- Polymorphism Analysis : Differential Scanning Calorimetry (DSC) identifies crystalline forms .
- Purity Validation : Elemental analysis (C, H, N) and HPLC purity checks (>98%) ensure consistency .
- Environmental Factors : Humidity during crystallization may alter melting points; controlled lyophilization is recommended .
Q. What are the environmental and safety protocols for handling this compound?
- Hazard Classification : Classified under EU regulations as H317 (skin sensitization) and H411 (toxic to aquatic life with long-lasting effects) .
- Mitigation Measures : Use fume hoods, nitrile gloves, and closed-loop waste systems. Aquatic toxicity requires neutralization before disposal .
Comparison with Similar Compounds
The pharmacological and chemical properties of 6-fluoro-3,4-dihydro-2H-[1]benzopyran-2-carbaldehyde are best understood in the context of structurally related benzopyran derivatives. Below is a detailed comparison:
Structural and Functional Group Variations
Table 1: Key Structural Features and Properties
Pharmacological and Chemical Differences
(a) Aldehyde vs. Carboxylic Acid Derivatives
The substitution of the aldehyde group (-CHO) in this compound with a carboxylic acid (-COOH) in its analog (C₁₀H₉FO₃) significantly alters solubility and reactivity. The carboxylic acid derivative exhibits higher aqueous solubility (logP ~1.2 vs. ~2.5 for the aldehyde) and is more amenable to salt formation, enhancing its bioavailability . However, the aldehyde’s electrophilic nature allows it to form Schiff bases with amines, making it a superior intermediate for synthesizing secondary amines relevant to beta-blockers like nebivolol .
(b) Fluorine Substitution Effects
Fluorine at position 6 is critical for both compounds. In nebivolol, the fluorine atom increases lipophilicity and stabilizes interactions with beta-adrenergic receptors, contributing to its 100-fold higher selectivity for β₁-receptors compared to non-fluorinated analogs . Similarly, in this compound, the fluorine atom reduces oxidative metabolism by cytochrome P450 enzymes, extending its half-life in vivo .
(c) Positional Isomerism and Regiochemistry
The placement of substituents dramatically influences bioactivity. For example:
- 6-Methyl-3,4-dihydro-2H-benzopyran-3-carbaldehyde (methyl at C6, aldehyde at C3) shows reduced cardiovascular activity compared to this compound, as the aldehyde at C3 cannot form the same steric interactions with adrenergic receptors .
- 7-Fluoro-3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde (a benzodioxepine analog) exhibits distinct pharmacokinetics due to the oxygen-rich dioxepine ring, favoring CNS penetration over cardiovascular targeting .
Preparation Methods
Reduction of Methyl 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylate Using Sodium bis(2-methoxyethoxy)aluminium Dihydride (Vitride)
One of the most prominent methods involves the selective reduction of methyl 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylate to the corresponding aldehyde using Sodium bis(2-methoxyethoxy)aluminium dihydride, commonly known as Vitride.
-
- Solvents: Alcohols and other organic solvents such as toluene, tetrahydrofuran (THF), or methylene dichloride.
- Temperature: Controlled low temperatures, typically 0 to 5 °C during reagent addition, then allowing the reaction to warm to room temperature.
- Atmosphere: Nitrogen protection to prevent oxidation.
Process Overview :
The ester is dissolved in an organic solvent and cooled. Vitride solution is added dropwise under stirring and nitrogen atmosphere. The reaction mixture is then stirred at room temperature for several hours (commonly 6 hours). After completion, the reaction is quenched by adding ice-cold water or dilute acid, followed by extraction and purification to isolate the aldehyde.-
- High selectivity for aldehyde formation over alcohol byproduct.
- Mild reaction conditions reduce side reactions and impurities.
- High yield and purity compared to other reducing agents.
- Cost-effective and scalable for industrial production.
Reported Yield : Approximately 50% isolated yield with high purity.
Alternative Reduction Using (2-Methoxyethoxy) Sodium Aluminate
An alternative reducing agent system involves (2-methoxyethoxy) sodium aluminate in toluene solution.
-
- Solvent: Toluene preferred for its stability and ease of separation.
- Temperature: Low temperature range from -20 to 10 °C to control reaction rate and selectivity.
- Reaction Time: 0.5 to 18 hours depending on scale and feed rate.
Process Details :
The reducing agent is added to the reaction flask under nitrogen. The ester substrate is added slowly to maintain temperature control. After completion, the mixture is quenched with cold water or dilute acid/base solutions such as acetic acid, hydrochloric acid, sodium hydroxide, or potassium hydroxide. The product is extracted, washed, dried, and isolated.-
- Uses inexpensive and readily available reagents.
- Gentle reaction conditions suitable for industrial scale.
- Avoids expensive catalysts such as Pd/C hydrogenation.
- Yields comparable to Vitride method.
Reported Yield : Around 50% with good reproducibility.
Notes on Purification and Workup
- After the reduction step, the reaction mixture is typically quenched with cold water or dilute acid/base solutions to destroy excess reducing agent and facilitate phase separation.
- Extraction is performed using organic solvents such as toluene or dichloromethane.
- Washing with brine or salt solutions helps remove residual inorganic impurities.
- Drying over anhydrous agents (e.g., sodium sulfate) precedes solvent evaporation.
- Final purification may involve recrystallization or chromatography to achieve high purity.
Comparative Data Table of Preparation Methods
Method | Reducing Agent | Solvent(s) | Temperature (°C) | Reaction Time (h) | Yield (%) | Advantages | Industrial Suitability |
---|---|---|---|---|---|---|---|
Vitride Reduction | Sodium bis(2-methoxyethoxy)aluminium dihydride (Vitride) | Alcohol + Toluene/THF | 0 to 25 | ~6 | ~50 | High selectivity, mild conditions | High; scalable, cost-effective |
(2-Methoxyethoxy) Sodium Aluminate | (2-methoxyethoxy) sodium aluminate | Toluene | -20 to 10 | 0.5 to 18 | ~50 | Inexpensive reagents, gentle | High; industrially suitable |
Multi-step from 2,4-Dibromobutyric Acid Ester | Various (includes above reductions) | Various | Mild | Multi-step | High | Avoids Pd/C hydrogenation | Suitable for industrial scale |
Research Findings and Industrial Relevance
- The use of Vitride as a reducing agent has been shown to improve yields and reduce impurities compared to traditional hydride reagents or catalytic hydrogenation, addressing issues with over-reduction to alcohols.
- Temperature control and slow addition of reagents are critical to minimize byproduct formation such as (6-fluoro-3,4-dihydro-2H-chromene-2-yl)-methanol impurities.
- The described methods emphasize mild conditions, low cost, and the use of readily available reagents, making them well-suited for industrial manufacture of pharmaceutical intermediates.
- Optical purity considerations are addressed in related synthetic routes involving resolution of racemic mixtures, although this is beyond the aldehyde preparation step.
Properties
IUPAC Name |
6-fluoro-3,4-dihydro-2H-chromene-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO2/c11-8-2-4-10-7(5-8)1-3-9(6-12)13-10/h2,4-6,9H,1,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQJLGKBTBSSWAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)F)OC1C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60470705 | |
Record name | 6-fluoro-3,4-dihydro-2H-[1]benzopyran-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60470705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
409346-73-2 | |
Record name | 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=409346-73-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-fluoro-3,4-dihydro-2H-[1]benzopyran-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60470705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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